molecular formula C13H16N2S B1479708 1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098089-73-5

1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1479708
CAS No.: 2098089-73-5
M. Wt: 232.35 g/mol
InChI Key: SCLHDLLRQGMIEX-UHFFFAOYSA-N
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Description

1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors, modulating their function and leading to potential therapeutic effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating gene expression, this compound can alter cellular metabolism and promote or inhibit the production of specific proteins . These effects are observed across various cell types, including immune cells and cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes and receptors, either inhibiting or activating them . This binding can lead to changes in gene expression, influencing the production of proteins involved in inflammation, cell growth, and apoptosis . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Properties

IUPAC Name

1-ethyl-3-thiophen-2-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-2-15-11-7-4-3-6-10(11)13(14-15)12-8-5-9-16-12/h5,8-9H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLHDLLRQGMIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 3
Reactant of Route 3
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 4
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 5
Reactant of Route 5
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 6
Reactant of Route 6
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.